molecular formula C18H21ClN2 B12743526 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride CAS No. 118959-39-0

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride

Katalognummer: B12743526
CAS-Nummer: 118959-39-0
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: FCFUVSJOYKGSNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C18H20N2·HCl. This compound is known for its unique structure, which includes an indole ring, an ethyl group, and a phenylmethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride typically involves several steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

118959-39-0

Molekularformel

C18H21ClN2

Molekulargewicht

300.8 g/mol

IUPAC-Name

N-[(1-benzylindol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-2-19-12-16-14-20(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18;/h3-11,14,19H,2,12-13H2,1H3;1H

InChI-Schlüssel

FCFUVSJOYKGSNV-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.